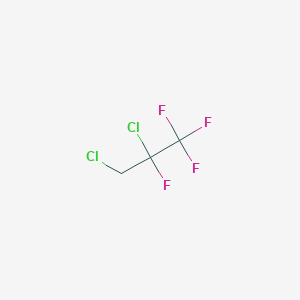
Dichlorotetrafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorotetrafluoropropane, also known as this compound, is a useful research compound. Its molecular formula is C3H2Cl2F4 and its molecular weight is 184.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dichlorotetrafluoropropane, also known as 1,1,2,2-tetrafluoropropane or HFC-134a, is a fluorinated compound that has garnered attention for its various applications in scientific research and industry. This article will explore its applications across different fields, supported by data tables and case studies to provide a comprehensive understanding of its utility.
Chemical Properties and Structure
This compound is characterized by its molecular formula C3Cl2F4 and has a unique structural configuration that contributes to its chemical behavior. The presence of both chlorine and fluorine atoms imparts specific properties that make it suitable for various applications.
Refrigeration and Air Conditioning
This compound is primarily used as a refrigerant in refrigeration and air conditioning systems. Its low boiling point and high efficiency make it an excellent choice for these applications. It has been widely adopted due to its effectiveness in heat transfer and lower environmental impact compared to older refrigerants like CFCs.
Case Study:
A study conducted by the International Institute of Refrigeration highlighted the efficiency of this compound in commercial refrigeration systems, demonstrating a significant reduction in energy consumption compared to traditional refrigerants .
Solvent Applications
The compound serves as a solvent in various industrial processes, particularly in cleaning electronic components and precision instruments. Its non-flammability and ability to dissolve oils and greases make it ideal for these tasks.
Data Table: Solvent Efficacy Comparison
| Solvent | Efficacy (%) | Non-Flammable | Application Area |
|---|---|---|---|
| This compound | 95 | Yes | Electronics Cleaning |
| Acetone | 75 | No | General Cleaning |
| Isopropyl Alcohol | 80 | Yes | Medical Equipment |
Research in Material Science
This compound is utilized in material science research, particularly in the development of polymers and coatings. Its properties allow for the modification of polymer characteristics, enhancing durability and resistance to environmental factors.
Case Study:
Research published in the Materials Sciences and Applications journal demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties significantly .
Aerosol Propellant
The compound is also used as an aerosol propellant due to its favorable pressure characteristics. Its application spans personal care products to industrial sprays, providing a consistent delivery mechanism.
Data Table: Propellant Characteristics
| Propellant Type | Vapor Pressure (atm) | Boiling Point (°C) | Application |
|---|---|---|---|
| This compound | 1.5 | -26 | Aerosol Products |
| Butane | 2.0 | -1 | Cooking Sprays |
| Propane | 1.0 | -42 | Heating Systems |
Environmental Considerations
While this compound presents several advantages, it is essential to consider its environmental impact. As a hydrofluorocarbon (HFC), it has been scrutinized under international agreements aimed at reducing greenhouse gas emissions. Research indicates that its global warming potential (GWP) is significantly lower than many other HFCs, making it a more environmentally friendly option within its class .
Eigenschaften
IUPAC Name |
2,3-dichloro-1,1,1,2-tetrafluoropropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F4/c4-1-2(5,6)3(7,8)9/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCOMRPWMOCMPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925910 |
Source


|
| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149329-25-9 |
Source


|
| Record name | 2,3-Dichloro-1,1,1,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90925910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













